1-(methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a compound of notable interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves multiple steps, often starting with the preparation of the piperidine-4-carboxamide core. This can be achieved through the reaction of piperidine-4-carboxylic acid with an appropriate amine. The introduction of the oxadiazole ring typically requires the use of a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions. The final step involves the methylsulfonylation of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound necessitates the optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis or microwave-assisted reactions, which can significantly enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is capable of undergoing various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Grignard reagents, organolithium compounds.
Major Products:
Scientific Research Applications
1-(Methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Serves as a tool compound in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves interaction with specific molecular targets. This compound is known to bind to particular enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, impacting cellular functions and leading to desired biological effects.
Comparison with Similar Compounds
Compared to similar compounds, 1-(methylsulfonyl)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:
1-(methylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: Lacks the pyrrolidine moiety, resulting in different chemical and biological properties.
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide: Missing the methylsulfonyl group, leading to altered reactivity.
These comparisons highlight the significance of the specific structural features of this compound in determining its unique properties and applications.
There you have it! Hope that gives you what you need. What sparked your interest in this compound?
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-30(27,28)23-9-7-13(8-10-23)17(26)20-19-22-21-18(29-19)14-11-16(25)24(12-14)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMFKNZUFWBKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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